(R)-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid
Description
®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid is a compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups
Properties
Molecular Formula |
C8H6F4N2O2 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
(2R)-2-amino-2-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H6F4N2O2/c9-4-3(5(13)7(15)16)1-2-14-6(4)8(10,11)12/h1-2,5H,13H2,(H,15,16)/t5-/m1/s1 |
InChI Key |
MUMXOGYCZFBZQW-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CN=C(C(=C1[C@H](C(=O)O)N)F)C(F)(F)F |
Canonical SMILES |
C1=CN=C(C(=C1C(C(=O)O)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the halogen-metal exchange reaction followed by borylation. This process typically uses trialkylborates as reagents . Another approach is the directed ortho-metalation followed by borylation, which provides high selectivity and efficiency . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Common reagents used in these reactions include trialkylborates, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds to ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid include other fluorinated pyridine derivatives and amino acids. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, trifluoromethylpyridine derivatives are known for their applications in agrochemicals and pharmaceuticals . The unique combination of fluorine and trifluoromethyl groups in ®-2-Amino-2-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)acetic acid distinguishes it from other related compounds and contributes to its specific properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
